

Quantum Chemical Insights into 3-Anilino-1-propanol: A Technical Guide

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Compound of Interest

Compound Name: 3-Anilino-1-propanol

Cat. No.: B1268279

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Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and thermodynamic properties of **3-Anilino-1-propanol**. This molecule, possessing both a flexible aliphatic chain and an aromatic moiety, presents an interesting case for theoretical investigation, with potential applications in medicinal chemistry and materials science. This document details the prevalent computational methodologies, outlines the expected nature of the quantitative data derived from such studies, and provides a framework for interpreting these results in conjunction with experimental findings. While a complete set of published theoretical data for this specific molecule is not readily available in the public domain, this guide establishes a robust protocol for performing and analyzing such calculations, thereby empowering researchers to conduct their own in-depth studies.

Introduction

3-Anilino-1-propanol is an organic molecule characterized by an aniline group linked to a propanol chain. This bifunctional nature allows for a variety of intermolecular interactions, including hydrogen bonding, and imparts a degree of conformational flexibility. Understanding the three-dimensional structure, electronic properties, and vibrational frequencies of this molecule is crucial for predicting its reactivity, designing derivatives with tailored properties, and interpreting experimental spectroscopic data.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools for investigating molecular systems at the atomic level. These methods allow for the accurate prediction of a wide range of molecular properties, offering insights that can be challenging or impossible to obtain through experimental means alone. This guide focuses on the application of these computational techniques to **3-Anilino-1-propanol**.

Computational Methodology

The primary approach for the quantum chemical study of medium-sized organic molecules like **3-Anilino-1-propanol** is Density Functional Theory (DFT). This method offers a favorable balance between computational cost and accuracy.

Key Experimental and Computational Protocols

Software: A variety of quantum chemistry software packages can be used for these calculations, including but not limited to Gaussian, ORCA, and GAMESS.

Methodology:

- **Geometry Optimization:** The first step in any quantum chemical study is to find the minimum energy structure of the molecule. This is achieved through geometry optimization, where the positions of the atoms are systematically varied until the forces on them are negligible. For **3-Anilino-1-propanol**, this would involve exploring different conformers arising from the rotation around the C-C and C-N single bonds.
- **Frequency Calculations:** Once the optimized geometry is obtained, a frequency calculation is performed. This serves two purposes:
 - It confirms that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
 - It provides the theoretical vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra.
- **Electronic Property Calculations:** With the optimized geometry, various electronic properties can be calculated. These include:

- Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.
- Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
- Mulliken Atomic Charges: These calculations partition the total molecular charge among the individual atoms, providing insight into the polarity of different bonds.
- Thermodynamic Properties: The frequency calculation also yields thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, entropy, and Gibbs free energy at a given temperature.

Level of Theory and Basis Set:

A widely used and well-validated level of theory for this type of molecule is the B3LYP functional. This is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

The choice of basis set is also critical. A Pople-style basis set, such as 6-31G(d,p), is a common and appropriate choice for initial studies. This basis set includes polarization functions (d on heavy atoms and p on hydrogen atoms) which are important for describing the anisotropic electron distribution in molecules with heteroatoms and lone pairs. For more accurate calculations, a larger basis set like 6-311++G(d,p) could be employed.

Data Presentation

Quantitative data from quantum chemical calculations should be presented in a clear and organized manner to facilitate analysis and comparison. The following tables illustrate how such data for **3-Anilino-1-propanol** would be structured.

Table 1: Optimized Geometrical Parameters (Illustrative)

Parameter	Bond/Angle	Calculated Value (B3LYP/6-31G(d,p))	Experimental Value
Bond Lengths (Å)	C1-C2	Value	Value
C2-C3	Value	Value	
C3-O	Value	Value	
N-C(aryl)	Value	Value	
N-C(alkyl)	Value	Value	
**Bond Angles (°) **	C1-C2-C3	Value	Value
C2-C3-O	Value	Value	
C(aryl)-N-C(alkyl)	Value	Value	
Dihedral Angles (°)	C1-C2-C3-O	Value	Value
C(aryl)-N-C(alkyl)-C	Value	Value	

Note: Experimental values would ideally be obtained from X-ray crystallography or microwave spectroscopy. In the absence of direct experimental data for **3-Anilino-1-propanol**, comparison could be made with data for structurally similar compounds.

Table 2: Calculated Electronic and Thermodynamic Properties (Illustrative)

Property	Calculated Value (B3LYP/6-31G(d,p))
Electronic Properties	
Energy of HOMO (eV)	Value
Energy of LUMO (eV)	Value
HOMO-LUMO Gap (eV)	Value
Dipole Moment (Debye)	Value
Thermodynamic Properties (298.15 K)	
Zero-Point Vibrational Energy (kcal/mol)	Value
Enthalpy (kcal/mol)	Value
Gibbs Free Energy (kcal/mol)	Value
Entropy (cal/mol·K)	Value

Table 3: Calculated Vibrational Frequencies and Assignments (Illustrative)

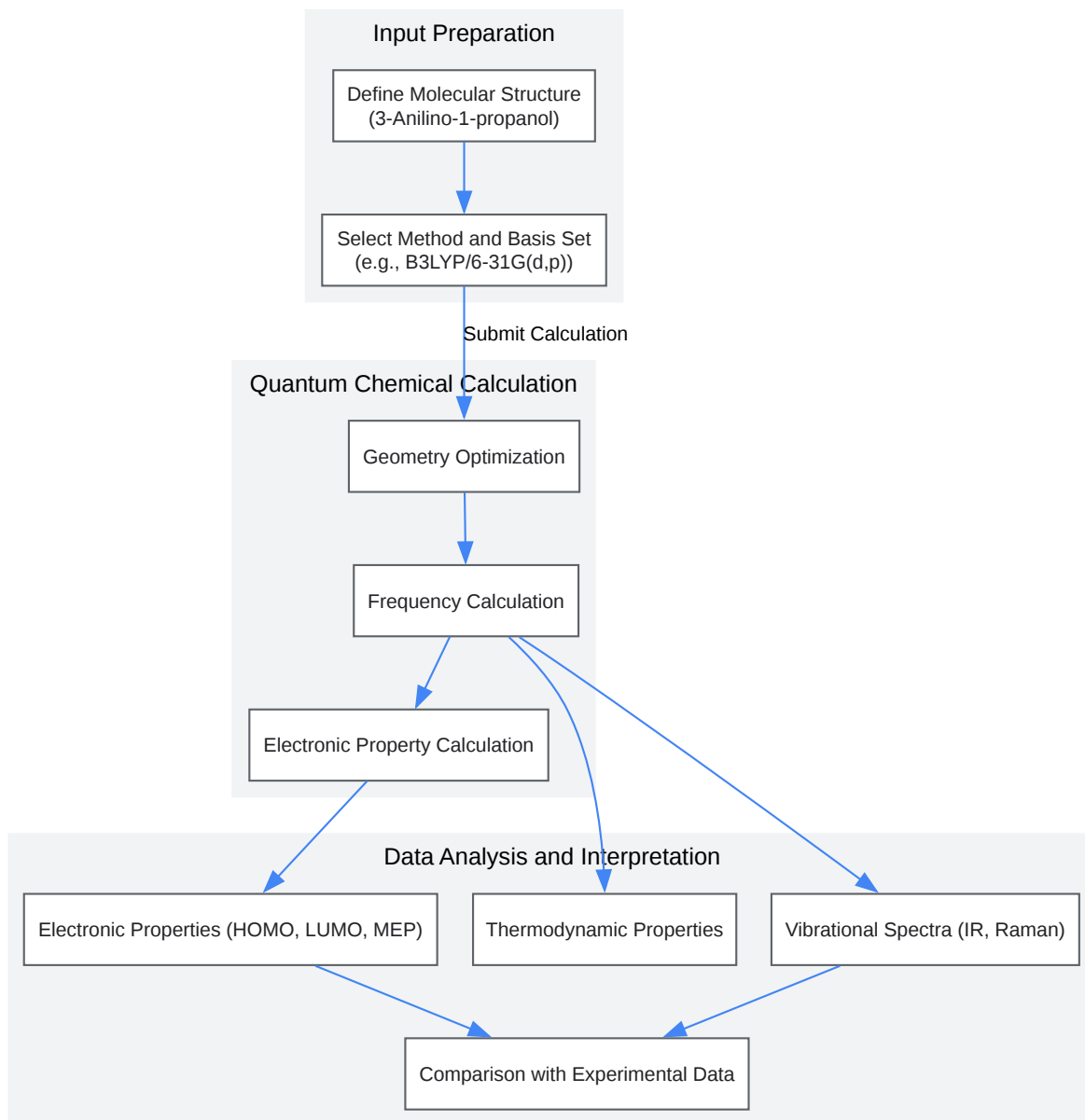
Mode	Calculated Frequency (cm ⁻¹)	Experimental Frequency (cm ⁻¹)	Assignment
v1	Value	Value	O-H stretch
v2	Value	Value	N-H stretch
v3	Value	Value	Aromatic C-H stretch
v4	Value	Value	Aliphatic C-H stretch
v5	Value	Value	C=C aromatic stretch
v6	Value	Value	C-N stretch
v7	Value	Value	C-O stretch

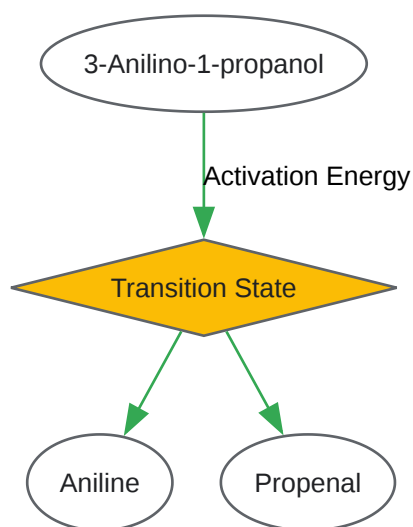
Note: Calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d,p)) to better match experimental values. Experimental data would be obtained from FT-

IR and Raman spectroscopy.

Mandatory Visualizations

Diagrams are essential for visualizing complex relationships and workflows in computational chemistry.





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